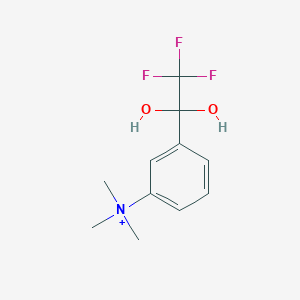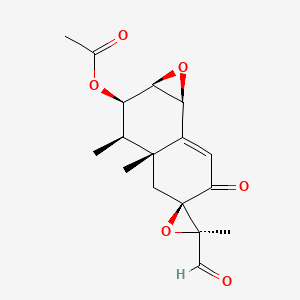
PR Toxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PR-toxin is an oxacycle.
Applications De Recherche Scientifique
Inhibition of Transcription and Protein Synthesis
PR toxin, a mycotoxin synthesized by Penicillium roqueforti, has been extensively studied for its effects on cellular processes. Key research highlights include its ability to impair transcription in liver cells, affecting both RNA polymerase systems (enzymes A and B) (Moulé, Jemmali, & Rousseau, 1976). Additionally, PR toxin inhibits in vitro transcription and translation activities, demonstrating its impact on protein synthesis (Moulé, Jemmali, Rousseau, & Darracq, 1977).
Gene Cluster Characterization
The biosynthetic pathway of PR toxin has been characterized, identifying a 22.4-kb gene cluster in P. roqueforti. This cluster includes genes encoding enzymes crucial for PR toxin biosynthesis, such as the major fungal terpene cyclase aristolochene synthase (Hidalgo et al., 2017). Moreover, a related study found a four-gene cluster in P. roqueforti, where gene silencing resulted in significant reductions in PR toxin production, linking these genes to its biosynthesis (Hidalgo et al., 2014).
Impact on Mitochondrial Function
Research has shown that PR toxin adversely affects mitochondrial respiration and oxidative phosphorylation in rat liver mitochondria. It impairs the structural integrity of mitochondrial membranes and inhibits functions related to the mitochondrial respiratory chain (Wei, Ding, & Wei, 1984).
Genetic Effects in Eukaryotic Microorganisms
PR toxin has been found to cause gene conversion, reverse mutation, and mitotic crossing-over in various eukaryotic microorganisms such as Saccharomyces cerevisiae and Neurospora crassa, demonstrating its genetic activity without enzymic activation (Wei et al., 1979).
Cytotoxicity and Effects on Cellular Growth
Studies on liver cells in culture revealed that PR toxin displays concentration-dependent cytotoxicity, affecting cell multiplication and inhibiting tritiated precursor incorporation into DNA, RNA, and proteins (Aujard, Morel-Chany, Icard, & Trincal, 1979).
Propriétés
Numéro CAS |
56299-00-4 |
|---|---|
Nom du produit |
PR Toxin |
Formule moléculaire |
C17H20O6 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
[(1aR,2R,3R,3'S,3aR,5R,7bS)-3'-formyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H20O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,7-8,12-14H,6H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1 |
Clé InChI |
GSPFUBNBRPVALJ-VIEAGMIOSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)[C@@](O4)(C)C=O)OC(=O)C |
SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |
SMILES canonique |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |
Color/Form |
Brown, deep brown, yellowish green, and brown when produced by Penicillium roqueforti strain ATCC 6987, ATCC 6989, ATCC 09295, and ATC 10110, respectively, at 24 °C Crystals |
melting_point |
155-157 °C |
Autres numéros CAS |
56299-00-4 |
Durée de conservation |
Stable. |
Solubilité |
In water, 5.86X10+2 mg/L at 25 °C (est) |
Synonymes |
Penicillium roqueforti toxin PR Toxin PR-toxin |
Pression de vapeur |
3.27X10-27 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



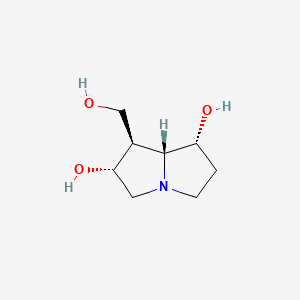
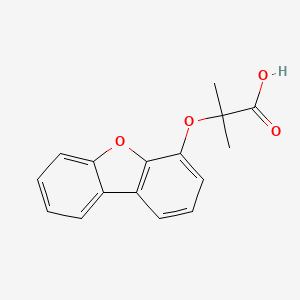
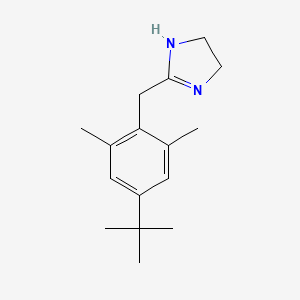
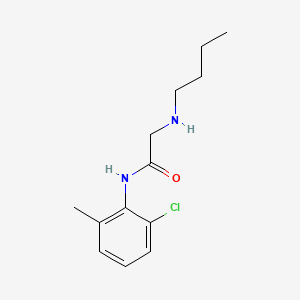
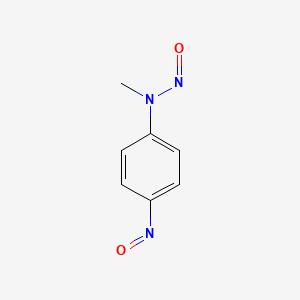

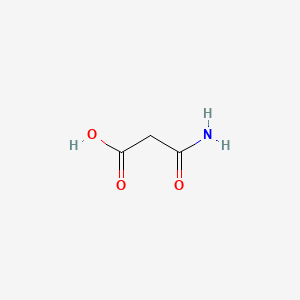

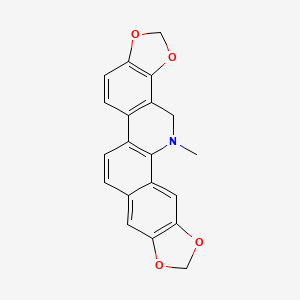
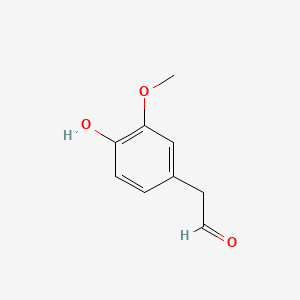

![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)
